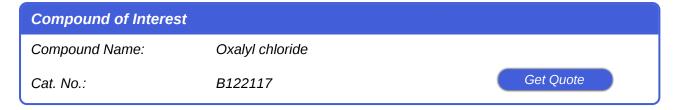


Oxalyl Chloride: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Oxalyl chloride ((COCl)₂), the diacyl chloride of oxalic acid, is a highly reactive and versatile reagent indispensable in modern organic synthesis.[1] This colorless, fuming liquid possesses a sharp, penetrating odor and is a cornerstone for a variety of chemical transformations, from the synthesis of key intermediates to its role in complex oxidation reactions.[1][2] This guide provides an in-depth overview of the physical and chemical properties of oxalyl chloride, detailed experimental protocols for its principal applications, and visual representations of key reaction mechanisms and workflows to ensure safe and effective laboratory use.

Core Physical and Chemical Properties

Oxalyl chloride is a dense, volatile liquid that is soluble in many common organic solvents.[1] Its high reactivity stems from the two adjacent electrophilic carbonyl carbons, making it an excellent precursor for a wide range of nucleophilic substitution reactions.

Physical Characteristics

A summary of the key physical properties of **oxalyl chloride** is presented in Table 1 for easy reference. This data is crucial for designing experiments, understanding its behavior under various conditions, and ensuring proper handling and storage.



Property	Value	References
Molecular Formula	C ₂ Cl ₂ O ₂	[3][4]
Molecular Weight	126.92 g/mol	[2][5]
Appearance	Colorless to pale yellow fuming liquid	[2][4]
Odor	Sharp, penetrating, phosgene- like	[1][5]
Density	1.4785 - 1.5 g/mL at 20 °C	[5][6]
Melting Point	-16 °C to -8 °C	[5][6]
Boiling Point	62 - 65 °C	[1][5]
Vapor Pressure	150 mmHg at 20 °C	[2][6]
Refractive Index (n ²⁰ /D)	1.429	[5][6]
Solubility	Soluble in chloroform, ethyl acetate, benzene, dichloromethane.	[1]

Chemical Reactivity and Handling

Oxalyl chloride's utility in the lab is matched by its hazardous nature, demanding strict adherence to safety protocols. It is highly corrosive, toxic upon inhalation, and reacts violently with water.[1][7]

Reactivity with Water: **Oxalyl chloride** reacts vigorously with water and moisture, decomposing into hydrochloric acid (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5] This reaction is highly exothermic and produces toxic and corrosive fumes. Therefore, all experiments involving **oxalyl chloride** must be conducted under anhydrous conditions in a well-ventilated fume hood.[4]

Incompatibilities: It is incompatible with strong bases, alcohols, steel, oxidizing agents, and alkali metals.[3]



Storage: **Oxalyl chloride** should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[8]

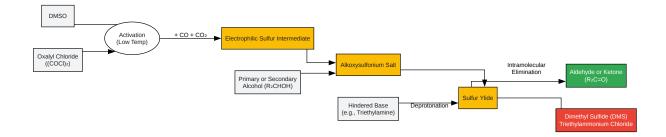
Key Applications and Experimental Protocols

Oxalyl chloride is a key reagent in several important organic transformations, most notably the Swern oxidation of alcohols to aldehydes and ketones, and the conversion of carboxylic acids to acyl chlorides.

Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by **oxalyl chloride**, followed by quenching with a hindered base like triethylamine (TEA).[9] A significant advantage of this method is that it avoids the use of heavy metal oxidants and typically proceeds with high selectivity and minimal side reactions when performed at low temperatures.[5]

Reaction Mechanism: The mechanism involves the initial activation of DMSO with **oxalyl chloride** to form a highly reactive electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation by a hindered base leads to the formation of the carbonyl compound.





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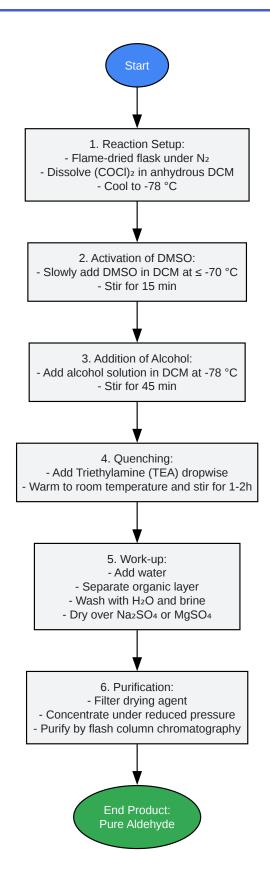
Caption: Reaction mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline and may need to be adapted for specific substrates.

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.[5]
- Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM to the **oxalyl chloride** solution via the dropping funnel, ensuring the internal temperature is maintained at or below -70 °C. Stir the mixture for 15 minutes; gas evolution (CO and CO₂) will be observed.[2][5]
- Addition of Alcohol: Add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.[2][5]
- Quenching: Add triethylamine (TEA) (7.0 equivalents) dropwise to the reaction mixture. A
 thick white precipitate will form. Allow the reaction to warm to room temperature and stir for
 1-2 hours.[2][5]
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]





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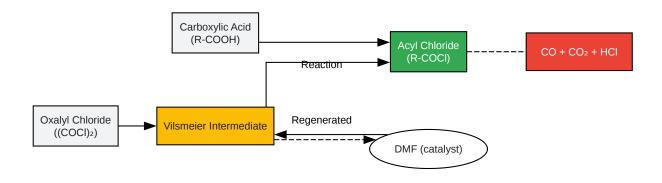
Caption: Experimental workflow for the Swern Oxidation.



Conversion of Carboxylic Acids to Acyl Chlorides

Oxalyl chloride is a superior reagent for the synthesis of acyl chlorides from carboxylic acids, often preferred over thionyl chloride because the byproducts (HCl, CO, and CO₂) are gaseous, which simplifies the purification of the desired acyl chloride.[5] This reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds through the formation of a Vilsmeier-type intermediate from the reaction of **oxalyl chloride** and DMF. This intermediate then reacts with the carboxylic acid to generate the acyl chloride and regenerate the DMF catalyst.



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Caption: Mechanism for acyl chloride formation using **oxalyl chloride** and DMF.

Experimental Protocol: Synthesis of an Acyl Chloride from a Carboxylic Acid

This is a general procedure and may require optimization for different carboxylic acids.

- Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene in a flame-dried flask under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[9]
- Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution at room temperature. Gas evolution will be observed.[10]
- Reaction Monitoring: Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-3 hours). The reaction progress can be monitored by thin-layer



chromatography (TLC) by quenching a small aliquot with methanol and observing the formation of the corresponding methyl ester.

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride
under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH)
to neutralize the acidic and toxic vapors. The resulting crude acyl chloride is often used in the
next step without further purification.[10]

Friedel-Crafts Acylation

Oxalyl chloride can be used in Friedel-Crafts acylation reactions to introduce an acyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[11]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

- Catalyst Suspension: In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.[12]
- Formation of Acylium Ion: Slowly add oxalyl chloride (1.0 equivalent) to the suspension.
- Addition of Aromatic Compound: Add the aromatic substrate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
- Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCI. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
- Purification: After removing the solvent, the product can be purified by column chromatography or recrystallization.[12]

Conclusion



Oxalyl chloride is a powerful and versatile reagent in the modern organic synthesis laboratory. Its high reactivity, while demanding careful handling and adherence to strict safety protocols, enables a wide range of important chemical transformations. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its safe and effective use. The provided experimental protocols and reaction mechanism diagrams serve as a valuable resource for researchers, scientists, and drug development professionals in harnessing the full potential of this essential chemical.

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